5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine
Overview
Description
5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of imidazopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often require the use of acidic environments to facilitate the cyclization process. Utilization of asymmetrical 1,3-diketones can lead to the formation of a mixture of regioisomers .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve the use of solvents like ethanol and the application of heat or catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazopyrimidines .
Scientific Research Applications
5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use as an antibacterial and anticancer agent.
Industry: It can be used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as an agonist for specific receptors. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine include other imidazopyrimidines such as:
- Imidazo[1,5-a]pyridine
- Imidazo[4,5-b]pyridine
- Pyrazolo[1,5-a]pyrimidine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties. For example, the presence of chlorine atoms at positions 5 and 7 can influence the compound’s reactivity and its interactions with biological targets .
Properties
IUPAC Name |
5,7-dichloro-3-methylimidazo[1,5-c]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-4-10-3-5-2-6(8)11-7(9)12(4)5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIMQIMPFVMPKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1C(=NC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30538705 | |
Record name | 5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30538705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94694-50-5 | |
Record name | 5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30538705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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